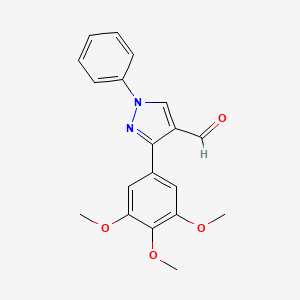
1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This pyrazole derivative has been studied for its potential applications in cancer treatment, antimicrobial properties, and other pharmacological effects. The following sections provide a comprehensive overview of the compound's biological activity, including synthesis methods, case studies, and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the condensation of appropriate pyrazole derivatives with aldehydes or ketones. For example, microwave-assisted synthesis has been reported as an efficient method to produce pyrazolo[3,4-b]pyridine derivatives, which share structural similarities with the target compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15.2 | Induction of apoptosis and cell cycle arrest |
| HepG2 (Liver) | 12.7 | Inhibition of topoisomerase activity |
| A549 (Lung) | 18.5 | Disruption of tubulin polymerization |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and inhibition of critical enzymes involved in cancer cell proliferation .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various pathogenic microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Antifungal |
The antimicrobial efficacy is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Effects : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy Assessment : Another study evaluated the compound's effectiveness against various bacterial strains and fungi. Results indicated that it exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential as a therapeutic agent in infectious diseases .
Propiedades
IUPAC Name |
1-phenyl-3-(3,4,5-trimethoxyphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-13(10-17(24-2)19(16)25-3)18-14(12-22)11-21(20-18)15-7-5-4-6-8-15/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUDYTKDETUBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













